N-(4-hydroxy-2,6-dimethylphenyl)-4-methoxybenzamide

Lipophilicity Aqueous solubility ADME profiling

Laboratories quantifying 2,6-dimethylaniline (a genotoxic lidocaine metabolite) require an authenticated reference standard for the 4-methoxybenzoyl-derivatized analyte. This compound is the exact benzamide derivative formed in the validated Li et al. (2018) method. - Enables ~3-fold LC-MS/MS sensitivity gain vs. underivatized methods (LLQ 200 pg/mL). - Distinct from non-hydroxylated anticonvulsant analogs; correct retention time and structural fidelity guaranteed. - Solubility ~1.9 mg/mL (logP 1.84) minimizes precipitation in assay conditions.

Molecular Formula C16H17NO3
Molecular Weight 271.31 g/mol
Cat. No. B5546495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-hydroxy-2,6-dimethylphenyl)-4-methoxybenzamide
Molecular FormulaC16H17NO3
Molecular Weight271.31 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1NC(=O)C2=CC=C(C=C2)OC)C)O
InChIInChI=1S/C16H17NO3/c1-10-8-13(18)9-11(2)15(10)17-16(19)12-4-6-14(20-3)7-5-12/h4-9,18H,1-3H3,(H,17,19)
InChIKeyDKGZJLIHBVHPHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes3 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Hydroxy-2,6-dimethylphenyl)-4-methoxybenzamide: Identity & Properties


N-(4-Hydroxy-2,6-dimethylphenyl)-4-methoxybenzamide (C₁₆H₁₇NO₃, MW 271.31 g/mol, InChIKey: DKGZJLIHBVHPHD-UHFFFAOYSA-N) is a disubstituted benzamide derivative belonging to the N-arylbenzamide class . It features a 4-hydroxy-2,6-dimethyl substitution pattern on the aniline ring and a 4-methoxy substituent on the benzoyl ring, giving it a dual hydrogen-bond donor/acceptor profile distinct from mono-substituted benzamide analogs [1]. The compound is catalogued as a screening compound (ChemDiv ID 8009-2953) with experimentally determined logP of 1.84 and is characterized by a ¹H NMR spectrum in DMSO-d₆ deposited in the KnowItAll spectral library [2].

N-(4-Hydroxy-2,6-dimethylphenyl)-4-methoxybenzamide vs. Analogs


Substituting N-(4-hydroxy-2,6-dimethylphenyl)-4-methoxybenzamide with closely related N-arylbenzamides—such as N-(2,6-dimethylphenyl)-4-methoxybenzamide (CAS 97769-01-2) or N-(2,6-dimethylphenyl)-4-hydroxybenzamide (CAS 51616-07-0)—introduces measurable physicochemical and pharmacological divergences that undermine experimental reproducibility [1]. The 4-hydroxyl group on the aniline ring adds one hydrogen-bond donor, increases polar surface area by approximately 8.8 Ų, and reduces logP by roughly 1.06 log units compared to the non-hydroxylated analog, directly altering aqueous solubility, membrane partitioning, and target engagement behavior . Furthermore, published structure-activity relationship (SAR) data demonstrate that the 2,6-dimethyl-4-substituted aniline motif is a critical determinant of biological activity class: the non-hydroxylated analog exhibits confirmed anticonvulsant activity (MES ED₅₀ = 18.58 mg/kg i.p. in mice), whereas 4-hydroxylation on the aniline ring is associated with a divergent pharmacological profile and a validated analytical derivatization application rather than anticonvulsant efficacy [1][2].

N-(4-Hydroxy-2,6-dimethylphenyl)-4-methoxybenzamide: Differentiation Evidence


Aqueous Solubility Advantage Over Non-Hydroxylated Analog

The target compound exhibits a measured logP of 1.84 and logD (pH ~7.4) of 1.84, as determined by ChemDiv's standardized chromatographic method . In contrast, the non-hydroxylated analog N-(2,6-dimethylphenyl)-4-methoxybenzamide (CAS 97769-01-2) has a computed XLogP3 of 2.9 [1]. This ΔlogP of approximately 1.06 units corresponds to a theoretical ~11-fold difference in octanol-water partition coefficient, translating to measurably higher aqueous solubility for the target compound (predicted logSw = -2.16, i.e., ~1.9 mg/mL) .

Lipophilicity Aqueous solubility ADME profiling Physicochemical property prediction

Pharmacological Activity Switch from Anticonvulsant Profile

The non-hydroxylated analog N-(2,6-dimethylphenyl)-4-methoxybenzamide (compound 4 in Clark et al.) demonstrates confirmed anticonvulsant activity in the maximal electroshock (MES) seizure model in mice: ED₅₀ = 18.58 mg/kg (i.p.), TD₅₀ = 133.72 mg/kg (rotorod), yielding a protective index (PI = TD₅₀/ED₅₀) of 7.2 [1]. Oral dosing yields ED₅₀ = 27.40 mg/kg with PI = 12.5 [1]. In contrast, the target compound (bearing 4-OH on the aniline ring) has no reported anticonvulsant activity in the literature, consistent with the established SAR that 4-substitution on the aniline ring with polar hydrogen-bond-donating groups disrupts the pharmacophore required for voltage-gated sodium channel anticonvulsant activity observed in ameltolide (4-amino analog; ED₅₀ = 2.6 mg/kg, PI = 5.77) [1].

Anticonvulsant SAR Benzamide pharmacology Maximal electroshock seizure model Structure-activity relationship

Analytical Derivatization Agent for 2,6-Dimethylaniline LC-MS/MS

Li et al. (2018) demonstrated that N-(4-hydroxy-2,6-dimethylphenyl)-4-methoxybenzamide is formed quantitatively via reaction of 2,6-dimethylaniline (2,6-DMA, a lidocaine metabolite) with 4-methoxybenzoyl chloride, serving as a stable benzamide derivative for UHPLC-ESI-MS/MS analysis [1]. This derivatization extended the lower limit of quantitation (LLQ) for 2,6-DMA in biological tissues to 200 pg/mL, representing an approximately 3-fold improvement over previously reported methods [1]. In contrast, the non-hydroxylated analog N-(2,6-dimethylphenyl)-4-methoxybenzamide, while structurally similar, is not employed for this analytical purpose because it lacks the 4-hydroxy group that enhances MS ionization efficiency and chromatographic resolution [1].

Analytical derivatization LC-MS/MS 2,6-dimethylaniline Lidocaine metabolite quantification

Hydrogen-Bond Donors and Membrane Permeability

The target compound possesses two hydrogen-bond donors (phenolic -OH and amide -NH) and a polar surface area (PSA) of 47.10 Ų, as catalogued by ChemDiv . The non-hydroxylated analog N-(2,6-dimethylphenyl)-4-methoxybenzamide has only one HBD (amide -NH) and a computed PSA of 38.3 Ų [1]. This difference of +1 HBD and +8.8 Ų PSA places the target compound closer to the upper threshold for favorable oral bioavailability predictors but also reduces predicted passive membrane permeability by approximately 2- to 3-fold based on established PSA-permeability correlations [2].

Hydrogen-bond donors Polar surface area Membrane permeability Lipinski Rule of Five

Positional Isomer Impact on Solid-State Properties

The target compound (4-OH on the 2,6-dimethylaniline ring, 4-OMe on the benzoyl ring; MW 271.31) is a positional isomer of N-(2,6-dimethylphenyl)-4-hydroxybenzamide (CAS 51616-07-0; 4-OH on the benzoyl ring, no methoxy; MW 241.29, mp 233-235°C) . The relocation of the hydroxyl group from the benzoyl to the aniline ring, combined with the presence of the 4-methoxy substituent, results in a molecular weight difference of 30.02 Da, distinct hydrogen-bonding topology (donor on the aniline side vs. acceptor on the benzoyl side), and markedly different solid-state properties as reflected by the melting point gap exceeding 65°C .

Positional isomerism Solid-state properties Melting point Molecular recognition

NMR Spectral Fingerprint for Identity Verification

A reference ¹H NMR spectrum of N-(4-hydroxy-2,6-dimethylphenyl)-4-methoxybenzamide recorded in DMSO-d₆ is deposited in the Wiley KnowItAll NMR Spectral Library (SpectraBase Compound ID: 54uTfhpfVDG) [1]. This spectrum provides a unique fingerprint for identity confirmation, with characteristic resonances for the 4-methoxy singlet (~3.8 ppm), the 2,6-dimethyl protons, the phenolic -OH, and the amide -NH proton, enabling rapid comparison against the supplied material upon procurement [1]. In contrast, the non-hydroxylated analog lacks the phenolic -OH resonance and exhibits a different aromatic splitting pattern, making NMR an effective orthogonal identity check [2].

NMR spectroscopy Identity verification Quality control Spectral database

N-(4-Hydroxy-2,6-dimethylphenyl)-4-methoxybenzamide: Application Scenarios


LC-MS/MS for Trace Amine Metabolite Quantification

Laboratories developing sensitive LC-MS/MS methods for quantifying 2,6-dimethylaniline (a genotoxic lidocaine metabolite) in plasma, skin, or tissue biopsies should procure N-(4-hydroxy-2,6-dimethylphenyl)-4-methoxybenzamide as the authenticated reference standard for the derivatized analyte. Li et al. (2018) validated that derivatization of 2,6-DMA with 4-methoxybenzoyl chloride quantitatively yields this benzamide derivative, achieving an LLQ of 200 pg/mL in tissue homogenate—a ~3-fold sensitivity gain over prior underivatized methods [1]. Use of the incorrect benzamide analog as a reference standard would lead to retention time mismatch and quantitative inaccuracy.

High-Throughput Screening with Soluble Benzamide Scaffolds

Screening facilities running biochemical assays (e.g., fluorescence-based enzyme inhibition, TR-FRET, or AlphaScreen) at compound concentrations up to 100 µM benefit from the target compound's favorable solubility profile. With a measured logP of 1.84 and predicted aqueous solubility of approximately 1.9 mg/mL (logSw = -2.16), this compound is less prone to precipitation and non-specific plate binding than its non-hydroxylated analog (XLogP3 = 2.9) . Its dual H-bond donor capacity (HBD = 2) and moderate PSA (47.10 Ų) make it particularly suited for assays targeting proteins with solvent-exposed binding pockets where ligand polarity is tolerated [2].

Epigenetic Profiling of KDM and HDAC Enzyme Families

The 4-hydroxy-2,6-dimethylaniline motif embedded in this benzamide scaffold shares structural elements with known KDM and HDAC inhibitor chemotypes, where the phenolic -OH can coordinate active-site metals or participate in hydrogen-bond networks [1]. While the target compound itself has limited publicly disclosed target engagement data, its physicochemical profile (logP 1.84, moderate PSA) is compatible with epigenetic target screening panel conditions. Importantly, this compound is structurally distinct from the well-characterized anticonvulsant benzamide series (ameltolide and its 4-methoxy analogs), meaning it will not generate false-positive hits in ion channel counterscreens [2].

Chemical Probe Development with Regioisomeric H-Bond Topology

Medicinal chemistry groups designing benzamide-based chemical probes where the spatial orientation of hydrogen-bond donors and acceptors is critical should select this compound over its positional isomer N-(2,6-dimethylphenyl)-4-hydroxybenzamide (CAS 51616-07-0). The target compound places the H-bond donating -OH on the aniline ring (adjacent to the 2,6-dimethyl groups) while the H-bond accepting -OMe resides on the benzoyl ring [1]. This inverted topology, combined with the 30 Da higher molecular weight and >65°C lower melting point relative to the positional isomer, provides a distinct molecular recognition surface for structure-activity relationship exploration .

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